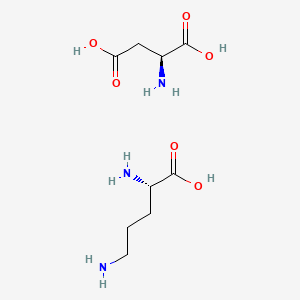

Ornithine aspartate

Description

Propriétés

IUPAC Name |

(2S)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUZXIMQZIMPSQ-ZBRNBAAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883964 | |

| Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3230-94-2 | |

| Record name | Ornithine aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ornithine L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA08T3B97O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research on L Ornithine L Aspartate S Role in Ammonia Homeostasis

Direct Involvement in the Urea (B33335) Cycle

The urea cycle, also known as the ornithine cycle, is the body's principal pathway for converting highly toxic ammonia (B1221849) into urea, a less toxic compound that is subsequently excreted by the kidneys. patsnap.comnbinno.comnyu.edu This series of biochemical reactions occurs predominantly in the liver. nyu.edu L-Ornithine L-aspartate directly fuels this cycle by providing essential components. nih.govclinicaltrials.gov

L-ornithine is a central component and a critical intermediate of the urea cycle. nbinno.comwikipedia.orgdrugbank.com It acts as a carrier molecule that is continuously recycled within the pathway. wikipedia.org The cycle begins when ornithine combines with carbamoyl (B1232498) phosphate (B84403) in the mitochondria to form citrulline, a reaction catalyzed by ornithine transcarbamylase. wikipedia.orgmetwarebio.comyoutube.com After a series of subsequent reactions, ornithine is regenerated, allowing the cycle to continue. wikipedia.orgmetwarebio.com

Beyond its role as an intermediate, L-ornithine also functions as an activator of carbamoyl phosphate synthetase I (CPS I), the enzyme that catalyzes the first and rate-limiting step of the urea cycle. researchopenworld.comresearchgate.netspringermedizin.de This step involves the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and ATP. wikipedia.orgwikipedia.org By stimulating CPS I, L-ornithine enhances the flux through the entire urea cycle, thereby promoting more efficient ammonia detoxification. researchopenworld.comspringermedizin.de Studies in cirrhotic rats have demonstrated the tangible effects of this activation.

| Parameter | Effect of L-Ornithine L-Aspartate Treatment | Reference |

| Carbamoylphosphate Synthetase I Activity | Increased by 30% | nih.gov |

| Arginase Activity | Increased by 40% | nih.gov |

This table summarizes the percentage increase in the activity of key urea cycle enzymes in the livers of cirrhotic rats following treatment with L-ornithine L-aspartate, as reported in research findings.

L-aspartate plays an equally crucial role by providing the second nitrogen atom required for the formation of a urea molecule. nyu.eduwikipedia.orglibretexts.org After citrulline is transported from the mitochondria to the cytosol, it condenses with L-aspartate to form argininosuccinate (B1211890), a reaction catalyzed by argininosuccinate synthetase. nyu.edulibretexts.org The nitrogen from aspartate is thus incorporated into the cycle. libretexts.orgresearchgate.net

The liver is anatomically and functionally organized into zones, and the enzymes of the urea cycle are predominantly located in the periportal hepatocytes. researchopenworld.comnih.gov These cells are the first to receive ammonia-rich blood from the portal vein. researchopenworld.com L-Ornithine L-aspartate specifically targets this zone by providing the necessary substrates, L-ornithine and L-aspartate, to drive urea synthesis. researchopenworld.comnih.govclinicaltrials.gov By stimulating the rate-limiting steps and replenishing intermediates, LOLA enhances the capacity of these residual functional hepatocytes to convert ammonia into urea, effectively lowering circulating ammonia levels. researchopenworld.comspringermedizin.denih.gov This enhanced urea production is a primary mechanism by which LOLA facilitates ammonia detoxification. nih.govnih.gov

Stimulation of Glutamine Synthesis

In addition to the urea cycle in periportal hepatocytes, the liver possesses a secondary, high-affinity system for ammonia removal located in the perivenous hepatocytes: glutamine synthesis. researchopenworld.comnih.gov L-Ornithine L-aspartate also plays a significant role in activating this pathway by providing the necessary precursors for the synthesis of glutamine. researchgate.netpatsnap.comclinicaltrials.gov

Both L-ornithine and L-aspartate can be converted into L-glutamate through transamination reactions. researchopenworld.comspringermedizin.declinicaltrials.gov Transamination is a biochemical process involving the transfer of an amino group from an amino acid to a keto-acid, facilitated by aminotransferase enzymes. libretexts.org L-aspartate can be directly transaminated to form glutamate (B1630785). libretexts.org L-ornithine can also undergo transamination to form glutamate semialdehyde, which can then be further metabolized to generate glutamate. springermedizin.de This production of L-glutamate from both components of LOLA is a critical step, as it provides the essential substrate for the next stage of ammonia detoxification. researchopenworld.comsemanticscholar.org

Glutamine Synthesis in Perivenous Hepatocytes, Skeletal Muscle, and Brain

L-Ornithine L-aspartate (LOLA) plays a crucial role in ammonia detoxification by providing essential substrates for glutamine synthesis, a key pathway for ammonia removal located in several critical tissues. nih.govnih.gov LOLA is a stable salt that dissociates into L-ornithine and L-aspartate, both of which can be metabolized to L-glutamate. nih.govresearchopenworld.com Glutamate is the obligate substrate for the enzyme glutamine synthetase (GS), which catalyzes the incorporation of ammonia into glutamate to form glutamine. researchopenworld.comskeenapublishers.com This mechanism is active in perivenous hepatocytes, skeletal muscle, and the brain. nih.govnih.govresearchopenworld.com

Perivenous Hepatocytes: The liver lobule is characterized by metabolic zonation. While the urea cycle is primarily active in periportal hepatocytes, glutamine synthesis occurs in a small population of hepatocytes located in the perivenous zone (around the central vein). nih.govepa.gov These perivenous hepatocytes function as a high-affinity "scavenger" system, trapping ammonia that escapes the periportal urea synthesis pathway. epa.gov LOLA supports this process by increasing the availability of glutamate, thereby enhancing the capacity of perivenous GS to detoxify residual ammonia. researchopenworld.comskeenapublishers.comnih.gov This dual action on both the urea cycle (in periportal hepatocytes) and glutamine synthesis (in perivenous hepatocytes) makes LOLA an effective agent for lowering ammonia. skeenapublishers.comnih.gov

Skeletal Muscle: In conditions of impaired liver function, skeletal muscle becomes a primary site for ammonia detoxification. skeenapublishers.comnih.gov Muscle cells express glutamine synthetase and can take up significant amounts of ammonia from the circulation, converting it into glutamine. nih.govnih.gov The administration of LOLA enhances this process by supplying the precursors for glutamate synthesis within the muscle tissue, thereby boosting the muscle's capacity to remove ammonia. nih.govelsevier.es This is particularly important in chronic liver disease, where the liver's own detoxification capacity is compromised. nih.govresearchgate.net

Brain: The brain is highly vulnerable to the toxic effects of ammonia. frontiersin.org Ammonia detoxification within the central nervous system occurs exclusively in astrocytes via glutamine synthetase, as neurons lack this enzyme. frontiersin.orgnih.gov While this process protects the brain from hyperammonemia, the excessive accumulation of glutamine in astrocytes can itself be deleterious, leading to astrocyte swelling and cerebral edema. nih.govresearchgate.net LOLA's primary benefit is thought to be its peripheral action in liver and muscle, which reduces the amount of ammonia reaching the brain. nih.gov However, by providing substrates for glutamine synthesis, it may also support the brain's intrinsic ammonia detoxification capacity, a mechanism that is both protective and complex. nih.govscispace.com

The table below summarizes the effect of LOLA's constituent amino acids on key enzymes involved in ammonia detoxification pathways.

| Amino Acid Component | Target Enzyme | Location | Metabolic Pathway | Effect |

| L-Ornithine | Carbamoyl Phosphate Synthetase I | Periportal Hepatocytes | Urea Cycle | Activation, leading to increased urea synthesis. nih.govresearchopenworld.com |

| L-Ornithine | Ornithine Transaminase | Multiple Tissues | Glutamate Synthesis | Provides glutamate for glutamine synthesis. nih.govelsevier.es |

| L-Aspartate | Aspartate Transaminase | Multiple Tissues | Glutamate Synthesis | Provides glutamate for glutamine synthesis. researchopenworld.comnih.gov |

| (Resultant Glutamate) | Glutamine Synthetase | Perivenous Hepatocytes, Skeletal Muscle, Brain Astrocytes | Glutamine Synthesis | Substrate provision, leading to increased ammonia incorporation into glutamine. nih.govresearchopenworld.comnih.gov |

Role of Glutamine as a Non-toxic Ammonia Transporter

Ammonia is highly toxic, particularly to the central nervous system, and cannot be transported freely in high concentrations in the blood. frontiersin.orgunit.no Glutamine serves as the primary, non-toxic carrier for transporting ammonia between various organs. nih.govyoutube.com The synthesis of glutamine from glutamate and ammonia, catalyzed by glutamine synthetase, effectively "fixes" a molecule of ammonia into an organic form. youtube.com This reaction is crucial in peripheral tissues like skeletal muscle and the brain, which can take up ammonia from the blood. nih.govresearchgate.net

Once synthesized, glutamine is a neutral amino acid that can be safely released into the bloodstream. youtube.com It travels to organs equipped to process it, primarily the liver, kidneys, and intestine. youtube.comkisti.re.kr

In the liver , glutamine can be hydrolyzed by the enzyme glutaminase (B10826351), which is located in periportal hepatocytes. nih.gov This releases the ammonia, which is then efficiently channeled into the urea cycle for final detoxification and excretion. nih.govyoutube.com

In the kidneys , glutaminase also releases ammonia from glutamine, but this ammonia is directly excreted into the urine as ammonium (B1175870) ions, a process that is also important for maintaining acid-base balance. youtube.comnih.govresearchgate.net

In the intestine , glutamine is a key energy source for enterocytes, and its breakdown by glutaminase releases ammonia into the portal vein, which carries it directly to the liver for detoxification. researchgate.netnih.gov

This inter-organ glutamine cycle allows for the safe transport and disposal of ammonia produced in peripheral tissues, preventing its accumulation in the systemic circulation. youtube.comnih.gov

Inter-organ Ammonia Trafficking and L-Ornithine L-Aspartate's Influence

Modification of Ammonia Trafficking in Chronic Liver Disease

In a healthy state, ammonia produced in the gut from the breakdown of amino acids and urea is transported via the portal vein to the liver, where it is efficiently cleared by periportal urea synthesis and perivenous glutamine synthesis. researchgate.netkisti.re.kr Chronic liver disease drastically alters this normal pattern of inter-organ ammonia trafficking. nih.govresearchgate.net

With progressive liver damage, two major changes occur:

Reduced Hepatic Detoxification: The capacity of the liver to detoxify ammonia is significantly reduced due to the loss of functional hepatocytes and impaired enzymatic activity in both the urea cycle and glutamine synthesis pathways. researchgate.netnih.govresearchgate.net

Portosystemic Shunting: The development of portal hypertension leads to the formation of collateral blood vessels that bypass the liver (portosystemic shunts). researchgate.netresearchgate.net This means that ammonia-rich blood from the gut is shunted directly into the systemic circulation without first being cleared by the liver, leading to hyperammonemia. researchgate.netnih.gov

As a consequence of these changes, the burden of ammonia detoxification shifts from the compromised liver to extrahepatic tissues, most notably the skeletal muscle. nih.govresearchgate.net The kidneys also adapt by switching from net ammonia production to net ammonia excretion to help clear the excess ammonia. researchgate.netnih.gov This altered trafficking is a key factor in the development of complications such as hepatic encephalopathy. researchgate.net

Skeletal Muscle as a Major Ammonia-Removing Organ in Liver Dysfunction

In the setting of chronic liver disease, skeletal muscle emerges as the principal organ for ammonia clearance from the systemic circulation. skeenapublishers.comnih.govnih.gov Representing up to 40-50% of total body mass, muscle provides a large reservoir for ammonia detoxification via the glutamine synthetase pathway. nih.govfrontiersin.orgresearchgate.net Studies measuring arteriovenous differences across the limbs of cirrhotic patients have confirmed that muscle takes up a significant amount of ammonia from the blood. nih.gov

This metabolic adaptation, however, leads to a vicious cycle. nih.govresearchgate.net Chronic hyperammonemia is itself toxic to skeletal muscle, impairing protein synthesis and promoting muscle breakdown (autophagy), which leads to muscle wasting, or sarcopenia. nih.govresearchgate.netnih.gov Sarcopenia, in turn, reduces the body's capacity to detoxify ammonia, further worsening the hyperammonemia and accelerating muscle loss. nih.govresearchgate.net

L-Ornithine L-aspartate influences this pathological state by enhancing the muscle's ability to handle the ammonia load. nih.gov By providing the substrates L-ornithine and L-aspartate, LOLA boosts the synthesis of glutamate within muscle cells. elsevier.esresearchgate.net This increases the flux through the glutamine synthetase reaction, promoting the conversion of ammonia to glutamine. nih.gov By lowering systemic ammonia levels, LOLA helps to break the vicious cycle, which may improve muscle protein homeostasis and function. nih.govnih.gov

The following table illustrates the shift in primary ammonia metabolism sites during liver dysfunction.

| Metabolic State | Primary Site of Urea Synthesis | Primary Site of Glutamine Synthesis | Key Ammonia-Removing Organ |

| Healthy | Liver (Periportal Hepatocytes) epa.gov | Liver (Perivenous Hepatocytes) epa.gov | Liver nih.gov |

| Chronic Liver Disease | Liver (Reduced Capacity) researchgate.netnih.gov | Skeletal Muscle (Compensatory) skeenapublishers.comnih.gov | Skeletal Muscle skeenapublishers.comnih.govresearchgate.net |

Advanced Research on Hepatoprotective Mechanisms of L Ornithine L Aspartate

Antioxidant Properties and Oxidative Stress Mitigation

Oxidative stress is a key factor in the pathogenesis of various liver diseases, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. LOLA contributes to the reduction of oxidative stress in hepatic tissues through two primary mechanisms: enhancing the synthesis of the potent antioxidant glutathione (B108866) and directly reducing the concentration of reactive species.

L-Ornithine L-aspartate plays a crucial role in bolstering the liver's antioxidant defenses by increasing the synthesis of glutathione (GSH). nih.gov Both L-ornithine and L-aspartate are metabolized to L-glutamate, which is an essential precursor for the synthesis of GSH. nih.govpensoft.net This process is vital for detoxifying harmful substances and neutralizing reactive oxygen species within the liver.

The metabolic conversion of the components of LOLA leads to an increased availability of substrates for key antioxidant pathways. researchgate.net Research has shown that treatment with LOLA can lead to significant increases in plasma glutamine, a direct product of glutamate (B1630785), highlighting the increased flux through this metabolic pathway. karger.com This enhanced production of glutamate directly fuels the synthesis of glutathione, a critical endogenous antioxidant. nih.gov

| Intermediate Metabolite | Role in GSH Synthesis | Reference |

| L-Ornithine | Metabolized to L-glutamate | nih.govkarger.com |

| L-Aspartate | Metabolized to L-glutamate | nih.gov |

| L-Glutamate | Direct precursor for glutathione synthesis | nih.govpensoft.net |

L-Ornithine L-aspartate contributes to the direct mitigation of oxidative stress by reducing the levels of harmful reactive species in liver tissues. nih.gov This effect is, in part, a downstream consequence of the increased synthesis of glutathione, which is a potent scavenger of free radicals. nih.gov By enhancing the antioxidant capacity of the liver, LOLA helps to protect hepatocytes from the damaging effects of lipid peroxidation and other forms of oxidative injury. researchgate.net

Studies have demonstrated that LOLA administration can lead to a notable decrease in markers of oxidative stress. This includes a reduction in the concentration of thiobarbituric acid reactive substances (TBARS), which are indicators of lipid peroxidation. Furthermore, LOLA has been shown to increase the activity of key antioxidant enzymes such as catalase, manganese superoxide (B77818) dismutase, and copper-zinc superoxide dismutase. researchgate.net

| Oxidative Stress Marker/Enzyme | Effect of LOLA Administration | Reference |

| Thiobarbituric Acid Reactive Substances (TBARS) | Decreased | researchgate.net |

| Catalase | Enhanced activity | researchgate.net |

| Manganese Superoxide Dismutase | Enhanced activity | researchgate.net |

| Copper-Zinc Superoxide Dismutase | Enhanced activity | researchgate.net |

| Total Antioxidant Capacity | Increased | researchgate.net |

Impact on Hepatic Microcirculation and Nitric Oxide Pathways

Impaired hepatic microcirculation is a common feature of chronic liver diseases, leading to reduced oxygen and nutrient supply to liver cells and contributing to disease progression. L-Ornithine L-aspartate has been shown to improve hepatic blood flow through its influence on the nitric oxide (NO) pathway. researchgate.netsemanticscholar.org

A key mechanism by which L-ornithine L-aspartate influences hepatic microcirculation is through the conversion of its L-ornithine component to L-arginine. nih.govresearchgate.net L-ornithine is an essential intermediate in the urea (B33335) cycle, a metabolic pathway primarily occurring in the liver that detoxifies ammonia (B1221849). wikipedia.orgnbinno.com Within this cycle, ornithine is converted to citrulline and subsequently to arginine. youtube.com

Experimental studies have demonstrated that treatment with LOLA can lead to a significant increase in plasma L-arginine levels. nih.gov One study reported a 2.5-fold increase in plasma L-arginine following LOLA administration in a model of chronic liver disease. karger.com This increased availability of L-arginine provides the necessary substrate for the synthesis of nitric oxide.

L-arginine, produced from the metabolism of L-ornithine, serves as the primary substrate for the enzyme nitric oxide synthase (NOS). nih.govsemanticscholar.org This enzyme catalyzes the production of nitric oxide (NO), a critical signaling molecule involved in the regulation of vascular tone. grandhoyo-aminoacid-en.com The increased synthesis of L-arginine following LOLA administration leads to enhanced NO production in the liver. nih.govpensoft.net This NO-mediated pathway is a cornerstone of LOLA's effect on hepatic hemodynamics. researchgate.netsemanticscholar.org

Regulation of Hepatic Enzyme Activity

Attenuation of Increased Transaminases and Bilirubin (B190676) Levels

Elevated levels of serum transaminases, such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), along with increased total bilirubin (TBIL), are hallmark indicators of liver injury. Evidence suggests that L-Ornithine L-aspartate contributes to the reduction of these markers. nih.gov The administration of LOLA is associated with an attenuation of these increased enzymes, pointing towards a stabilization of hepatocyte membranes and a reduction in ongoing liver cell damage. nih.govfrontiersin.org

One systematic review and meta-analysis highlighted the quantitative improvements in these liver function indicators. When used in combination with lactulose (B1674317) for the treatment of hepatic encephalopathy, LOLA demonstrated a significant reduction in key hepatic enzymes compared to lactulose monotherapy. frontiersin.org This suggests a synergistic effect that enhances the recovery of liver function. frontiersin.org The hepatoprotective effects of LOLA are thought to be mediated by metabolic changes involving L-ornithine and L-aspartate and their metabolites, such as glutamate and glutamine. nih.gov These compounds can increase the synthesis of glutathione, an antioxidant that helps reduce cellular damage from reactive oxygen species. nih.gov

Table 1: Impact of L-Ornithine L-aspartate Combination Therapy on Liver Function Markers frontiersin.org

| Liver Function Marker | Percentage Reduction (Compared to Monotherapy) |

|---|---|

| Aspartate Aminotransferase (AST) | 28% |

| Alanine Aminotransferase (ALT) | 19% |

| Total Bilirubin (TBIL) | 20% |

Improvements in Liver Function Markers (e.g., Prothrombin Time, Child-Pugh, MELD scores)

Prothrombin time (PT) is a measure of the liver's ability to synthesize clotting factors. An extended PT indicates impaired liver function. Studies have reported that treatment with LOLA can lead to improvements in prothrombin times, signaling an enhancement of the liver's synthetic capabilities. nih.gov

The Child-Pugh and MELD scores are critical prognostic tools used to assess the severity of chronic liver disease and predict survival. aasld.orgmdpi.com The Child-Pugh score evaluates factors such as bilirubin levels, albumin levels, prothrombin time, and the presence of ascites and encephalopathy. The MELD score, originally developed to predict survival following a transjugular intrahepatic portosystemic shunt (TIPS) procedure, uses laboratory values including serum bilirubin, serum creatinine, and the international normalized ratio (INR) for prothrombin time to calculate a score that predicts three-month mortality. aasld.orgmdpi.com Evidence indicates that LOLA administration is associated with improvements in both Child-Pugh and MELD scores in patients with cirrhosis and hepatic encephalopathy. nih.gov These improvements in complex liver function markers occur in conjunction with LOLA's primary mechanism of reducing circulating ammonia. nih.gov

Table 2: Effect of L-Ornithine L-aspartate on Advanced Liver Function Markers

| Marker | Description | Observed Impact of L-Ornithine L-aspartate |

|---|---|---|

| Prothrombin Time (PT) | Measures the time it takes for blood to clot; reflects the liver's ability to synthesize clotting factors. | Reported improvements, suggesting enhanced synthetic function. nih.gov |

| Child-Pugh Score | A prognostic scoring system assessing the severity of chronic liver disease based on clinical and laboratory parameters. | Associated with improvements in the score. nih.gov |

| MELD Score | A scoring system that predicts 3-month mortality risk in patients with end-stage liver disease based on laboratory values. aasld.org | Associated with improvements in the score. nih.gov |

Clinical Research and Efficacy Studies of L Ornithine L Aspartate

Management of Hepatic Encephalopathy (HE)

L-ornithine L-aspartate (LOLA) is a compound utilized in the management of hepatic encephalopathy (HE), a neuropsychiatric syndrome arising from liver insufficiency. Its therapeutic action is primarily attributed to its role in ammonia (B1221849) detoxification. By providing substrates for both ureagenesis and glutamine synthesis, LOLA enhances the two primary pathways for ammonia removal. clinconnect.io Ornithine acts as an activator of carbamoyl (B1232498) phosphate (B84403) synthetase and ornithine carbamyl transferase, key enzymes in the urea (B33335) cycle. clinconnect.io The administration of LOLA has been shown to improve mental status and decrease ammonia concentrations in both serum and spinal fluid by stimulating these metabolic pathways. nih.govelsevier.es

Reduction of Ammonia Levels in Serum and Cerebrospinal Fluid

Clinical research has consistently demonstrated the ammonia-lowering effects of L-ornithine L-aspartate in patients with cirrhosis and hepatic encephalopathy. Hyperammonemia is a key factor in the pathogenesis of HE, and reducing ammonia levels is a primary therapeutic goal. clinicaltrials.gov

Studies have shown that LOLA administration leads to a significant reduction in both fasting and postprandial venous ammonia concentrations. nih.gov A meta-analysis of ten randomized controlled trials (RCTs) involving 884 patients revealed that LOLA was significantly more effective than placebo or no intervention in lowering blood ammonia levels. nih.govresearchgate.net The mean difference in blood ammonia reduction was found to be -17.50 μmol/L. nih.govresearchgate.netkcl.ac.uk

The ammonia-lowering effect of LOLA is not limited to the blood. Experimental studies in animal models of acute liver failure have shown that LOLA treatment normalizes plasma ammonia concentrations and also lowers cerebrospinal fluid ammonia. nih.gov This central effect is crucial as it is the brain that is primarily affected by ammonia toxicity in HE. The mechanism involves both peripheral (increased urea and glutamine synthesis) and central (increased glutamine synthesis in the brain) actions. scispace.com

In a randomized, placebo-controlled trial, intravenous LOLA infusions in cirrhotic patients with overt HE resulted in a significant decrease in venous ammonia levels by day 5 of treatment compared to the placebo group. nih.gov Another study comparing oral LOLA to lactulose (B1674317) found that both treatments significantly decreased ammonia levels. researchgate.net

Table 1: Effect of L-Ornithine L-Aspartate on Ammonia Levels

| Study Type | Comparison | Key Finding on Ammonia Levels |

|---|---|---|

| Meta-analysis | LOLA vs. Placebo/No Intervention | Significant reduction in blood ammonia (Mean Difference: -17.50 μmol/l). nih.govresearchgate.netkcl.ac.uk |

| Animal Study | LOLA vs. Control in Acute Liver Failure | Normalization of plasma ammonia and reduction in cerebrospinal fluid ammonia. nih.gov |

| RCT | Intravenous LOLA vs. Placebo in Overt HE | Significantly lower venous ammonia at day 5. nih.gov |

Improvement in Mental Status and Psychometric Performance

A primary clinical outcome in the management of hepatic encephalopathy is the improvement of the patient's neurological and cognitive function. Numerous studies have demonstrated that L-ornithine L-aspartate is effective in improving mental status and psychometric test performance in patients with HE.

In a double-blind, placebo-controlled study, patients receiving intravenous LOLA showed a significantly greater improvement in mental state gradation compared to the placebo group (P < .001). nih.gov This improvement in mental status was also observed in a meta-analysis of multiple RCTs, which concluded that LOLA was significantly more effective for improving mental state in all types of HE when compared with placebo or no intervention. nih.govresearchgate.netkcl.ac.uk

Psychometric tests are crucial for objectively assessing cognitive function in HE. The Number Connection Test (NCT) is a widely used tool for this purpose. A placebo-controlled trial demonstrated that LOLA treatment led to significant improvements in NCT-A performance times (P < .001). nih.gov Another study comparing oral LOLA to lactulose reported a significant improvement in the Number Connection Test in the LOLA group. researchgate.net

A meta-analysis of three high-quality randomized trials confirmed the beneficial effect of LOLA in patients with cirrhosis and overt HE grades 1 or 2, showing a significant clinical improvement. nih.gov Additionally, patients receiving LOLA have reported an improved quality of life. nih.govelsevier.es

Table 2: Impact of L-Ornithine L-Aspartate on Clinical and Psychometric Outcomes

| Outcome Measure | Study Finding |

|---|---|

| Mental State Gradation | Significant improvement in the LOLA group compared to placebo (P < .001). nih.gov |

| Number Connection Test (NCT) | Significant improvement in performance times with LOLA treatment. nih.govresearchgate.net |

| Clinical Improvement in Overt HE | LOLA demonstrated a beneficial effect in patients with Overt HE grades 1 and 2. nih.gov |

Efficacy in Minimal Hepatic Encephalopathy (MHE)

Minimal hepatic encephalopathy (MHE) is the mildest form of HE, characterized by cognitive deficits that are not clinically apparent but can be detected through psychometric testing. cochrane.org MHE is known to impair quality of life and increase the risk of developing overt HE.

A meta-analysis of randomized controlled trials concluded that L-ornithine L-aspartate has significant beneficial effects on the reversal of MHE compared with placebo or no intervention. nih.gov The same analysis also found that LOLA was effective in preventing the progression from MHE to overt hepatic encephalopathy (OHE). nih.gov Another meta-analysis found that oral LOLA appeared to be particularly effective for the treatment of MHE. nih.govresearchgate.netkcl.ac.uk

In one randomized, double-blind, placebo-controlled trial, while a 60-day course of oral LOLA was not found to be superior to placebo in treating MHE based on a full psychometric battery, it did lead to significant improvements in specific tests like the Number Connection Test-B and the Critical Flicker Frequency test. nih.gov Importantly, this study also highlighted a prophylactic role for LOLA, as patients taking it had fewer episodes of OHE in the subsequent 6 months. nih.gov

Efficacy in Overt Hepatic Encephalopathy (OHE) and Episodic OHE

Overt hepatic encephalopathy (OHE) presents with clinically evident neuropsychiatric abnormalities. Clinical trials have demonstrated the efficacy of L-ornithine L-aspartate in treating patients with OHE.

A placebo-controlled, double-blind study showed that intravenous LOLA was an effective treatment for chronic (persistent) manifest HE in cirrhotic patients. nih.gov The study reported significant improvements in mental state, psychometric test performance, and ammonia levels in the LOLA group. nih.gov A meta-analysis also confirmed the beneficial effect of LOLA in patients with OHE grades 1 or 2. nih.gov

In a prospective, double-blind, randomized, placebo-controlled trial involving patients with bouts of OHE, intravenous LOLA (as an add-on to standard therapy) significantly improved the grade of OHE on days 1-4 of treatment compared to placebo. nih.gov The LOLA group also had a shorter time to recovery and a shorter hospital stay. nih.gov Another study found that improvement in HE was higher in the LOLA group (66.7%) compared to the placebo group (46.7%). clinicaltrials.gov

Prophylactic Applications of L-Ornithine L-Aspartate in HE

The use of L-ornithine L-aspartate extends beyond the treatment of active HE to its prevention. Prophylactic application of LOLA has been investigated in various clinical scenarios to prevent the development or recurrence of OHE.

A systematic review and meta-analysis provided direct evidence of the potential benefit of LOLA for the prevention of OHE in cirrhosis across different clinical presentations. nih.gov This analysis found that LOLA was effective for:

Primary prophylaxis: Preventing the first episode of OHE in at-risk patients, such as those with a transjugular intrahepatic portosystemic shunt (TIPSS) or after an acute variceal bleed. nih.govresearchgate.net One RCT in post-TIPSS patients showed that prophylactic intravenous LOLA significantly lowered both fasting and postprandial ammonia concentrations. nih.gov

Secondary prophylaxis: Preventing the recurrence of OHE in patients who have had a previous episode. nih.govresearchgate.net

Preventing progression from MHE to OHE: Treatment with LOLA resulted in significant reductions in the risk of progression to OHE in patients with MHE. nih.govresearchgate.net

In a randomized trial, patients with MHE who received a 60-day course of oral LOLA had significantly fewer episodes of OHE over a 6-month follow-up period compared to the placebo group (5% vs 37.9%, P = 0.016). nih.gov

Combination Therapies for Hepatic Encephalopathy

In clinical practice, L-ornithine L-aspartate is often used in combination with other therapies for hepatic encephalopathy to enhance efficacy.

A double-blind randomized placebo-controlled trial evaluated the combination of intravenous LOLA with lactulose and rifaximin (B1679331) in patients with severe OHE (grade III-IV). nih.gov The study found that the combination therapy was more effective than lactulose and rifaximin alone in improving the grade of HE, reducing the time to recovery from encephalopathy, and lowering 28-day mortality. nih.gov This combination also led to significantly greater reductions in blood ammonia, IL-6, and TNF-α levels. nih.gov

A systematic review and meta-analysis of 12 studies involving 858 patients concluded that the combination of LOLA and lactulose has a higher total effective rate in treating HE and can significantly reduce levels of AST, ALT, TBIL, and NH3 compared to lactulose alone. frontiersin.orgnih.gov The two drugs are thought to have a synergistic effect, more effectively regulating ammonia metabolism and improving liver function. frontiersin.org

Another study demonstrated that intravenous LOLA as an add-on therapy to lactulose and ceftriaxone (B1232239) in patients with bouts of OHE significantly improved the grade of HE and decreased the time of recovery and length of hospital stay. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| L-Ornithine L-aspartate |

| Ammonia |

| Urea |

| Glutamine |

| Lactulose |

| Rifaximin |

| Ceftriaxone |

| Interleukin-6 (IL-6) |

Research in Sarcopenia Associated with Chronic Liver Disease

Sarcopenia, the progressive loss of muscle mass and function, is a frequent and debilitating complication of chronic liver disease, adversely impacting patient survival and quality of life. nih.govnih.gov Emerging research has identified hyperammonemia as a key player in the development of sarcopenia in this patient population, creating a vicious cycle where muscle wasting impairs ammonia detoxification, further exacerbating hyperammonemia. nih.govnih.gov

In advanced liver disease, the liver's capacity to detoxify ammonia is significantly diminished. Consequently, skeletal muscle becomes a crucial alternative site for ammonia removal through the synthesis of glutamine from glutamate (B1630785), a reaction catalyzed by the enzyme glutamine synthetase. nih.govmdpi.com However, chronic hyperammonemia itself is detrimental to muscle health. nih.gov

Elevated ammonia levels contribute to sarcopenia through several mechanisms:

Increased Myostatin Expression: Hyperammonemia upregulates the expression of myostatin, a negative regulator of muscle growth, which in turn promotes muscle atrophy. nih.govphysiology.orgmdpi.com

Impaired Protein Homeostasis: Ammonia disrupts the balance between muscle protein synthesis and breakdown, leading to a net loss of muscle protein. nih.gov

Mitochondrial Dysfunction: Hyperammonemia can lead to impaired mitochondrial function and reduced ATP synthesis, compromising muscle cell energy metabolism. nih.gov

Increased Autophagy: Ammonia has been shown to increase autophagy, a process of cellular self-digestion, which can contribute to muscle breakdown. nih.govnih.gov

This creates a detrimental cycle: as muscle mass declines, the body's ability to clear ammonia is further reduced, leading to worsening hyperammonemia and accelerated muscle wasting. nih.govnih.gov

L-Ornithine L-aspartate (LOLA) has demonstrated a positive impact on muscle health in patients with chronic liver disease, primarily through its ammonia-lowering effects. By providing the substrates L-ornithine and L-aspartate, LOLA stimulates both urea synthesis in the liver and glutamine synthesis in the muscles, effectively reducing circulating ammonia levels. nih.govnih.govsemanticscholar.orgresearchgate.net

Clinical and preclinical studies have shown that ammonia-lowering therapies, including LOLA, can:

Restore Muscle Protein Synthesis: Treatment with LOLA has been found to restore the responsiveness of muscle protein synthesis to feeding in cirrhotic patients.

Improve Muscle Function: By reducing ammonia levels, LOLA can lead to improvements in muscle strength and function. nih.govnih.gov A preclinical study in a rat model of hyperammonemia demonstrated that ammonia-lowering therapy resulted in a significant increase in lean body mass and improved grip strength. nih.gov

The table below summarizes the effects of ammonia-lowering therapy on muscle parameters in a preclinical model.

| Parameter | Untreated Hyperammonemic Model | Ammonia-Lowering Therapy Treated Model |

| Lean Body Mass | Decreased | Increased |

| Grip Strength | Impaired | Improved |

| Skeletal Muscle Mass | Reduced | Increased |

This table is a representation of findings from preclinical studies and illustrates the potential benefits of ammonia-lowering therapy on muscle health.

A primary mechanism by which skeletal muscle detoxifies ammonia is through the synthesis of glutamine. L-Ornithine L-aspartate plays a crucial role in supporting this pathway. Both L-ornithine and L-aspartate can be converted to glutamate, which is the essential substrate for glutamine synthetase. researchopenworld.comnih.gov By increasing the availability of glutamate, LOLA enhances the capacity of skeletal muscle to trap and detoxify ammonia by converting it into glutamine. nih.govsemanticscholar.org This restoration of muscle glutamine synthesis is a key component of LOLA's therapeutic effect in managing hyperammonemia and its consequences, such as sarcopenia. nih.gov

Preclinical research has indicated that reducing ammonia levels can have a direct impact on the structural components of muscle tissue. In a study involving hyperammonemic rats, treatment with ammonia-lowering therapy, which included L-ornithine L-aspartate, led to a significant increase in muscle fiber diameter. nih.gov Furthermore, the treatment was associated with an increase in the proportion of type II muscle fibers. nih.gov Type II fibers are crucial for generating power and are often affected in sarcopenia. These findings suggest that by mitigating the toxic effects of ammonia, LOLA may contribute to the reversal of muscle atrophy at a cellular level.

Investigations in Non-Alcoholic Fatty Liver Disease (NAFLD) and Metabolic-Dysfunction Associated Steatotic Liver Disease (MASLD)

Non-alcoholic fatty liver disease (NAFLD), recently redefined as metabolic-dysfunction associated steatotic liver disease (MASLD), is a growing global health concern. Research has begun to explore the potential therapeutic role of L-ornithine L-aspartate in this condition.

L-Ornithine L-aspartate has shown promise as a treatment option for patients with NAFLD/MASLD due to its hepatoprotective properties. nih.govnih.govd-nb.info Clinical studies have demonstrated that treatment with oral LOLA can lead to a dose-dependent reduction in liver enzyme activities and serum triglycerides. nih.govnih.govgastro-j.ruresearchgate.net

The beneficial effects of LOLA in NAFLD/MASLD are thought to extend beyond its well-established ammonia-lowering action. nih.govgastro-j.ru The constituent amino acids, L-ornithine and L-aspartate, are metabolized into several important compounds, including:

Glutamine: An amino acid with antioxidant properties. nih.govgastro-j.ru

Arginine: A precursor for nitric oxide, which may improve hepatic microcirculation. nih.govnih.govgastro-j.ru

Glutathione (B108866): A major intracellular antioxidant that can help protect against lipid peroxidation and oxidative stress, key factors in the progression of NAFLD/MASLD. nih.govgastro-j.ru

A multicenter randomized clinical trial investigating the effects of oral LOLA in patients with fatty liver disease reported significant improvements in liver-related parameters.

| Parameter | LOLA Treatment Group | Placebo Group |

| Liver Enzyme Activities | Dose-related reduction | No significant change |

| Serum Triglycerides | Dose-related reduction | No significant change |

| Liver/Spleen CT Ratio | Significant improvement | No significant change |

This table summarizes findings from a multicenter randomized clinical trial and highlights the potential of LOLA in improving key markers of NAFLD/MASLD. nih.govnih.govresearchgate.net

Effects on Liver Enzymes and Triglyceride Levels

Clinical research has demonstrated the hepatoprotective properties of L-Ornithine L-aspartate (LOLA), particularly in patients with fatty liver disease of diverse origins. frontiersin.orgresearchgate.net A notable multicenter, randomized clinical trial involving patients with non-alcoholic fatty liver disease (NAFLD) revealed that treatment with oral LOLA over a 12-week period resulted in a dose-dependent reduction in the activities of liver enzymes and levels of triglycerides. frontiersin.orggastro-j.ru This effect was accompanied by significant improvements in the liver/spleen computed tomography (CT) ratios. frontiersin.orggastro-j.ru

The mechanisms underlying these beneficial effects are believed to extend beyond LOLA's established role in ammonia detoxification. researchgate.net They are thought to involve the metabolic conversion of L-ornithine and L-aspartate into key metabolites such as L-glutamine, L-arginine, and glutathione. researchgate.netgastro-j.ru These metabolites are known to have anti-inflammatory and antioxidant properties, which may help in preventing lipid peroxidation and improving hepatic microcirculation. researchgate.netgastro-j.ru

In a study involving 72 patients, a 12-week course of orally administered LOLA led to a significant, dose-related decrease in alanine (B10760859) aminotransferase (ALT) and triglycerides. nih.gov The hepatoprotective effects of LOLA have been observed to be more pronounced in individuals with fatty liver as compared to those with cirrhosis. nih.gov

Effect of L-Ornithine L-Aspartate on Liver Enzymes and Triglycerides in NAFLD

| Parameter | Effect of LOLA Treatment | Supporting Evidence |

|---|---|---|

| Liver Enzymes (e.g., ALT) | Dose-related reduction | Multicenter randomized clinical trial frontiersin.orgnih.gov |

| Triglycerides | Dose-related reduction | Multicenter randomized clinical trial frontiersin.orgnih.gov |

| Liver/Spleen CT Ratio | Significant improvement | Multicenter randomized clinical trial frontiersin.org |

Modulation of Mitochondrial Membrane Potential and Integrity in Hepatocytes

While direct studies on the effect of L-Ornithine L-aspartate on the mitochondrial membrane potential and integrity specifically in hepatocytes are limited, research in other cell types provides valuable insights into its potential mechanisms. A study conducted on human neuroblastoma cells demonstrated that LOLA can improve mitochondrial functions, including the mitochondrial membrane potential. nih.govsemanticscholar.org This research suggests that by interfering with mitochondrial mechanisms related to the production of reactive oxygen and nitrogen species, LOLA promotes the functional recovery of mitochondria. nih.govresearchgate.net

L-ornithine, a component of LOLA, can selectively reach and penetrate mitochondria, where it plays a crucial role in the urea cycle and as a precursor for arginine synthesis. nih.gov A defect in the transport of ornithine into the mitochondria is associated with mitochondrial dysfunction and oxidative stress. nih.gov This suggests that by providing ornithine, LOLA may help maintain mitochondrial integrity and function.

Furthermore, hyperammonemia, a condition that LOLA is known to counteract, can induce mitochondrial dysfunction. frontiersin.org By lowering ammonia levels, LOLA may indirectly protect mitochondria from ammonia-induced damage in hepatocytes. The administration of LOLA has been shown to prevent mitochondrial swelling and preserve the mitochondrial membrane potential in the context of ammonia-induced toxicity. termedia.pl

Exploratory Research in Oncology

Exploratory research has begun to investigate the potential applications of L-Ornithine L-aspartate in the field of oncology, focusing on its effects on hyperammonemia, tumor cell dynamics, and tolerance to cancer therapies.

Influence on Hyperammonemia in Cancer Patients

Hyperammonemia can occur in cancer patients, sometimes as a transient state induced by chemotherapy. karger.com L-Ornithine L-aspartate is a well-established ammonia-lowering agent, and its primary mechanism of action involves increasing the synthesis of urea, a key pathway for ammonia detoxification. karger.com In the context of oncology, LOLA is being investigated for its potential to manage hyperammonemia that can arise from the malignancy itself or as a side effect of treatments like chemotherapy. karger.comresearchgate.net For instance, hyperammonemia has been observed in patients with multiple myeloma, not due to liver dysfunction, but from increased ammonia production by the myeloma cells. karger.com

Potential Effects on Tumor Cell Proliferation and Metastasis

The influence of L-Ornithine L-aspartate on tumor cell proliferation and metastasis is an emerging area of research with complex and sometimes contrasting findings. Some research suggests a potential protective role of ornithine in certain cancers. A matched case-control study on breast cancer indicated that higher levels of ornithine were associated with a reduced risk of developing the disease. nih.govresearchgate.net

Conversely, the metabolic products of ornithine, such as polyamines, have been implicated in promoting cancer cell activity and tumor development. nih.gov There is also a hypothesis that LOLA may have a protective effect on the proliferation kinetics of tumor cells. karger.com For example, ammonium (B1175870) cholate was found to accelerate the growth of the MCF-7 breast cancer cell line in vitro, an effect that could potentially be blocked by the administration of L-Ornithine L-aspartate. karger.com

Aspartate, the other component of LOLA, has been identified as a key nutrient for the rapid duplication of cancer cells, especially in oxygen-deprived environments. mit.edu It is considered a limiting metabolite for cancer cell proliferation under hypoxia and in tumors. nih.govencyclopedia.pub Furthermore, aspartate has been found to play a role in lung metastasis by activating a cell surface receptor on cancer cells, which in turn promotes a translational program that enhances their ability to grow in the lung environment. news-medical.netscitechdaily.com

Impact on Chemotherapy and Radiation Tolerance

There is evidence to suggest that L-Ornithine L-aspartate can improve the tolerance of patients to chemotherapy and radiation therapy. karger.com Studies have shown significant improvements in clinical values and liver function in patients receiving L-ornithine aspartate while undergoing radiation therapy. karger.com

In a study with 157 patients, LOLA was found to increase the tolerance to cytostatic drugs. karger.com It was able to limit the chemotherapy-induced increase in liver transaminases and enhance the production of cholinesterase, a marker of liver function. karger.com This was observed in patients receiving various types of chemotherapy, including antimetabolites, platinum derivatives, alkylating agents, anthracyclines, and mitosis-inhibiting substances. karger.com Another study involving patients with multiple myeloma undergoing chemotherapy found that the application of L-ornithine-L-aspartate as an adjuvant treatment provided effective prophylaxis against pathological alterations in liver and kidney function. pdmu.edu.uawomab.com.ua

The component L-arginine, which can be synthesized from L-ornithine, has also been studied for its radiosensitizing effects. In a clinical trial, treatment with arginine enhanced the effectiveness of radiation therapy in cancer patients with brain metastases. cornell.edu

L-Ornithine L-Aspartate in Oncology: A Summary of Exploratory Research

| Area of Research | Key Findings | Supporting Evidence |

|---|---|---|

| Hyperammonemia in Cancer | LOLA may manage chemotherapy-induced and malignancy-related hyperammonemia by increasing urea synthesis. | Review of LOLA's mechanisms and its use in hepatology karger.com |

| Tumor Cell Proliferation and Metastasis | Contrasting findings: potential protective role of ornithine in breast cancer, while its metabolites and aspartate may promote proliferation and metastasis. | Case-control study on ornithine and breast cancer nih.govresearchgate.net; In vitro and in vivo studies on aspartate's role mit.edunih.govencyclopedia.pubnews-medical.netscitechdaily.com |

| Chemotherapy and Radiation Tolerance | LOLA may improve tolerance by protecting liver function and reducing therapy-induced side effects. | Clinical studies on patients undergoing chemotherapy and radiation karger.compdmu.edu.uawomab.com.uacornell.edu |

Preclinical and Experimental Models in L Ornithine L Aspartate Research

Animal Models of Chronic Liver Disease and Hepatic Encephalopathy

Animal models have been instrumental in demonstrating the efficacy of L-ornithine L-aspartate in conditions of chronic liver disease and hepatic encephalopathy (HE). researchgate.net A key model used in this research is the portacaval anastomosis (PCA) rat, which mimics the portal-systemic shunting observed in cirrhotic patients. nih.gov Studies in PCA rats have shown that LOLA effectively lowers circulating blood ammonia (B1221849) levels. nih.gov This ammonia-lowering effect is a cornerstone of its therapeutic potential for HE. researchgate.netnih.gov

In experimental models of toxic liver injury characterized by elevated liver transaminases and bilirubin (B190676), treatment with LOLA has been found to attenuate these markers of liver damage. researchopenworld.com Furthermore, research in rats with acute liver failure has demonstrated that LOLA can lower both plasma and spinal fluid ammonia levels, and importantly, prevent the development of brain edema, a life-threatening complication of HE. elsevier.es

Another significant finding from animal models is the link between hyperammonemia and sarcopenia (muscle wasting), a common complication in cirrhosis. nih.govmdpi.com In cirrhotic rats, hyperammonemia has been shown to impair muscle protein homeostasis. mdpi.com Treatment with LOLA in these models has been shown to mitigate sarcopenia, suggesting that by reducing ammonia levels, LOLA can protect muscle integrity. mdpi.comnih.gov

The following table summarizes key findings from animal models of chronic liver disease and hepatic encephalopathy.

| Animal Model | Key Findings with L-Ornithine L-Aspartate Treatment | Reference |

| Portacaval Anastomosis (PCA) Rats | Lowered circulating blood ammonia. | nih.gov |

| Toxic Liver Injury Models | Attenuated increases in liver transaminases and bilirubin. | researchopenworld.com |

| Acute Liver Failure Rat Model | Lowered plasma and spinal fluid ammonia; prevented brain edema. | elsevier.es |

| Cirrhotic Rat Models | Mitigated sarcopenia by reducing ammonia levels. | mdpi.comnih.gov |

In Vitro Studies on Hepatocyte Function and Ammonia Metabolism

In vitro studies using isolated hepatocytes have provided crucial insights into the cellular mechanisms of L-ornithine L-aspartate. These studies have established that the synthesis of urea (B33335) from ammonia in hepatocytes is limited by the availability of L-ornithine. researchopenworld.com As the supply of ammonia increases, so does the requirement for L-ornithine to drive the urea cycle. researchopenworld.com

LOLA acts by providing both L-ornithine and L-aspartate, which are key substrates for ammonia detoxification pathways. nih.gov L-ornithine serves as an activator of carbamoyl (B1232498) phosphate (B84403) synthetase, a critical enzyme in the urea cycle located in periportal hepatocytes. researchopenworld.comnih.gov This stimulation of the urea cycle enhances the conversion of ammonia into urea. researchopenworld.comnih.gov

Both L-ornithine and L-aspartate are also substrates for transamination reactions that produce glutamate (B1630785). researchopenworld.comnih.gov Glutamate is an essential substrate for glutamine synthetase, an enzyme found in perivenous hepatocytes, skeletal muscle, and the brain, which converts ammonia and glutamate into glutamine. researchopenworld.comnih.gov Therefore, LOLA facilitates ammonia removal through two primary mechanisms: ureagenesis in the liver and glutamine synthesis in both the liver and peripheral tissues like muscle. nih.govnih.gov

The table below outlines the key mechanisms of L-ornithine L-aspartate on hepatocyte function and ammonia metabolism identified in in vitro studies.

| Cellular Process | Effect of L-Ornithine L-Aspartate | Location | Reference |

| Urea Synthesis | Stimulates by providing L-ornithine, an activator of carbamoyl phosphate synthetase. | Periportal Hepatocytes | researchopenworld.comnih.gov |

| Glutamine Synthesis | Provides substrates (L-ornithine and L-aspartate) for glutamate production, a precursor for glutamine synthetase. | Perivenous Hepatocytes, Skeletal Muscle, Brain | researchopenworld.comnih.gov |

Investigations in Experimental Animal Models of Sarcopenia

The role of L-ornithine L-aspartate in combating sarcopenia has been a significant area of preclinical investigation, particularly in the context of liver disease. nih.govnih.gov Animal models have demonstrated that hyperammonemia, a common feature of chronic liver disease, is directly implicated in the pathogenesis of sarcopenia. nih.govmdpi.com Excess ammonia has been shown to increase the expression of myostatin and markers of autophagy, leading to muscle breakdown. nih.govmdpi.com

In a mouse model of non-alcoholic steatohepatitis (NASH) with sarcopenic obesity, LOLA treatment was found to significantly increase lean body mass and muscle strength. mdpi.com This suggests that the muscle-wasting effects of hyperammonemia in the context of fatty liver disease can be counteracted by LOLA. mdpi.com

Studies in portacaval anastomosis (PCA) rats, a model of hyperammonemia, have shown that treatment with LOLA, particularly in combination with the antibiotic rifaximin (B1679331), resulted in significant improvements in lean body mass, grip strength, skeletal muscle mass, and muscle fiber diameter. nih.gov These improvements were correlated with marked reductions in both circulating and skeletal muscle ammonia concentrations. nih.gov

Interestingly, in a mouse model of NASH, preventive administration of LOLA was shown to reduce myosteatosis (fat infiltration in muscle), even though it did not significantly impact liver disease progression or ammonia detoxification in that particular study. frontiersin.org This points to a potential direct beneficial effect of LOLA on skeletal muscle health. frontiersin.org

The following table summarizes the findings from experimental animal models of sarcopenia.

| Animal Model | Key Findings with L-Ornithine L-Aspartate Treatment | Reference |

| Non-alcoholic Steatohepatitis (NASH) with Sarcopenic Obesity Mouse Model | Increased lean body mass and muscle strength. | mdpi.com |

| Portacaval Anastomosis (PCA) Rats | Improved lean body mass, grip strength, skeletal muscle mass, and muscle fiber diameter; reduced circulating and muscle ammonia. | nih.gov |

| Non-alcoholic Steatohepatitis (NASH) Mouse Model | Reduced myosteatosis (muscle fat infiltration). | frontiersin.org |

Methodological Considerations in L Ornithine L Aspartate Studies

Study Design and Clinical Trial Methodologies

The scientific evidence supporting the use of L-ornithine L-aspartate is primarily built upon a foundation of randomized controlled trials (RCTs) and their subsequent meta-analyses. These studies often employ placebo-controlled designs to rigorously assess the compound's effects on both clinical and biochemical endpoints.

Randomized Controlled Trials (RCTs) and Meta-analyses

Randomized controlled trials are the cornerstone of clinical research for LOLA, providing high-quality evidence of its effects. nih.gov Numerous RCTs have investigated the efficacy of LOLA in patients with both overt hepatic encephalopathy (OHE) and minimal hepatic encephalopathy (MHE). nih.govnih.gov These trials typically compare LOLA to a placebo or other standard treatments like non-absorbable disaccharides (e.g., lactulose) or probiotics. nih.govfrontiersin.org

Placebo-Controlled Designs

To isolate the specific effects of L-ornithine L-aspartate, many studies employ a placebo-controlled design. nih.gov In this type of trial, one group of patients receives LOLA, while a control group receives an inactive substance (placebo). nih.govnih.gov This design is crucial for minimizing bias and determining if the observed effects are truly due to the investigational compound.

A notable example is a double-blind, randomized, placebo-controlled trial that evaluated intravenous LOLA in patients with severe overt HE. nih.gov Another study utilized a double-blind, randomized, placebo-controlled design to assess the impact of LOLA on postural control in patients with cirrhosis. nih.gov The use of a placebo allows researchers to differentiate the pharmacological effects of LOLA from any potential placebo effect or the natural course of the condition.

Assessment of Clinical Endpoints

A primary focus of LOLA clinical trials is the assessment of clinical endpoints, which measure how patients feel or function. A key endpoint is the improvement in mental state, often graded using the West Haven Criteria for OHE. nih.govnih.gov For MHE, which is characterized by more subtle cognitive deficits, psychometric tests are commonly used. nih.govnih.gov The Psychometric Hepatic Encephalopathy Score (PHES) is a widely recognized battery of tests used for this purpose. clinicaltrials.gov

Other clinical endpoints that have been evaluated include:

Critical Flicker Frequency (CFF): This test measures the highest frequency at which a flickering light source is perceived as continuous, providing an objective measure of cognitive function. nih.gov

Posturography: This technique assesses postural control and stability, which can be impaired in patients with HE. nih.gov

The table below summarizes some of the key clinical endpoints used in L-ornithine L-aspartate studies.

| Clinical Endpoint | Description | Condition Assessed |

| West Haven Criteria | A grading system for the severity of overt hepatic encephalopathy based on the level of consciousness and intellectual function. | Overt Hepatic Encephalopathy (OHE) |

| Psychometric Hepatic Encephalopathy Score (PHES) | A battery of paper-and-pencil tests designed to detect subtle cognitive deficits. | Minimal Hepatic Encephalopathy (MHE) |

| Critical Flicker Frequency (CFF) | An objective test of cognitive function that measures the temporal resolution of the visual system. | Minimal Hepatic Encephalopathy (MHE) |

| Posturography | A quantitative assessment of balance and postural stability. | Hepatic Encephalopathy (HE) |

Measurement of Biochemical Markers

In conjunction with clinical endpoints, LOLA studies extensively measure biochemical markers to understand the compound's mechanism of action and its physiological effects. The most critical biochemical marker is blood ammonia (B1221849) concentration, as hyperammonemia is a key factor in the pathogenesis of HE. nih.govnih.gov The consistent lowering of fasting blood ammonia is a frequently reported outcome in RCTs of LOLA. nih.gov

Other important biochemical markers include:

Liver Enzymes: Alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver function and potential hepatoprotective effects. frontiersin.orgnih.gov

Bilirubin (B190676): Total bilirubin (TBIL) levels are another indicator of liver function. frontiersin.org

Inflammatory Markers: Some studies measure levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6) to investigate the anti-inflammatory effects of LOLA. nih.gov

The following table provides an overview of key biochemical markers measured in L-ornithine L-aspartate research.

| Biochemical Marker | Significance |

| Blood Ammonia | A primary neurotoxin implicated in hepatic encephalopathy; its reduction is a key therapeutic target. nih.govnih.gov |

| Alanine Aminotransferase (ALT) | An enzyme that is released into the blood when liver cells are damaged. frontiersin.orgnih.gov |

| Aspartate Aminotransferase (AST) | An enzyme found in the liver and other organs; elevated levels can indicate liver damage. frontiersin.orgnih.gov |

| Total Bilirubin (TBIL) | A substance produced during the normal breakdown of red blood cells; elevated levels can indicate impaired liver function. frontiersin.org |

| Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine that may be elevated in liver disease. nih.gov |

| Interleukin-6 (IL-6) | A cytokine that plays a role in inflammation. nih.gov |

Analytical Techniques for L-Ornithine L-Aspartate and Metabolites

Accurate quantification of L-ornithine L-aspartate and its constituent amino acids, L-ornithine and L-aspartic acid, in biological samples is crucial for pharmacokinetic and metabolic studies.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry is a widely used analytical technique for the quantitative analysis of L-ornithine L-aspartate. These methods are often based on the reaction of the amino acids with a specific reagent to produce a colored product, the absorbance of which can be measured at a specific wavelength.

One such method involves the oxidation of L-ornithine L-aspartate with alkaline potassium permanganate. researchgate.net The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 610 nm. researchgate.net Another approach utilizes ninhydrin (B49086), a chemical reagent that reacts with amino acids to form a colored compound. tsijournals.com For the quantitative determination of L-ornithine, a method has been established using an acid ninhydrin reagent, with color development occurring in boiling water at 100°C. tsijournals.com The resulting optical density is then measured, and a linear relationship between the concentration of L-ornithine and the optical density can be established. tsijournals.com

These spectrophotometric methods provide a relatively simple and cost-effective way to quantify L-ornithine L-aspartate and its components in various samples.

Magnetic Resonance Spectroscopic Studies for Brain Glutamine

Magnetic Resonance Spectroscopy (MRS), specifically proton MRS (¹H-MRS), is a non-invasive neuroimaging technique that allows for the in vivo assessment and quantification of various metabolites in the brain. nih.govnih.gov This method has become a valuable tool in studying the biochemical changes associated with hepatic encephalopathy (HE), a condition characterized by elevated systemic ammonia levels. nih.gov In the context of HE, ¹H-MRS typically reveals a characteristic metabolic pattern: a significant increase in the brain concentration of glutamine and glutamate (B1630785) (often reported as a combined peak, Glx) and a reduction in myo-inositol (mI) and choline (B1196258) (Cho). nih.gov The elevation in brain glutamine is a direct consequence of its role in ammonia detoxification within astrocytes. nih.gov

Methodological studies have utilized ¹H-MRS to objectively monitor the cerebral effects of L-Ornithine L-aspartate (LOLA) in patients with liver cirrhosis and HE. nih.gov These investigations measure the changes in brain metabolite ratios before and after LOLA administration, providing insights into the compound's mechanism of action within the central nervous system.

Detailed Research Findings

Pilot studies have demonstrated the utility of ¹H-MRS in detecting changes in cerebral metabolites following LOLA treatment. In one prospective study involving patients with liver cirrhosis, ¹H-MRS was performed before and after a six-day treatment course with LOLA. nih.gov Before treatment, these patients exhibited the typical metabolic signature of HE when compared to healthy volunteers, including significantly reduced myo-inositol/creatine (mI/Cr) ratios and elevated glutamine+glutamate/creatine (Glx/Cr) ratios. nih.gov After the treatment period, a significant increase in the choline/creatine (Cho/Cr) ratio was observed, and five out of the six patients showed a decrease in their previously elevated Glx/Cr ratios. nih.gov

Another open-label clinical trial investigated the effects of an 8-hour LOLA infusion in 15 patients with stable HE. nih.gov ¹H-MRS was used to measure the parietal white matter's Glx/Cr ratio immediately before and after the infusion. The study found a significant correlation between the baseline Glx/Cr ratios and arterial blood ammonia levels. nih.gov Furthermore, the changes induced by LOLA in the Glx/Cr ratio correlated significantly with the corresponding changes in blood ammonia levels, indicating that MRS can detect a specific biomarker of HE that reflects the cerebral alterations of the disease and responds to therapy. nih.gov These findings suggest that ¹H-MRS can serve as an objective method for monitoring the therapeutic efficacy of ammonia-lowering treatments like LOLA. nih.govnih.gov

The key findings from these representative MRS studies are summarized in the tables below.

Table 1: Cerebral Metabolite Ratio Changes with L-Ornithine L-Aspartate Treatment

This table presents data from a pilot study on cirrhotic patients, showing metabolite ratios before and after a 6-day LOLA treatment compared to healthy controls.

| Metabolite Ratio | Healthy Volunteers (Control) | Cirrhotic Patients (Pre-Treatment) | Cirrhotic Patients (Post-Treatment) |

| mI/Cr | 0.68 ± 0.11 | 0.30 ± 0.22 | Not specified |

| Cho/Cr | 0.25 ± 0.02 | 0.19 ± 0.03 | 0.23 ± 0.03 |

| Glx/Cr | 1.29 ± 0.31 | 1.84 ± 0.63 | Decreased in 5 of 6 patients |

Data sourced from a pilot study on patients with liver cirrhosis. nih.gov

Table 2: Correlation Between Brain Metabolites and Blood Ammonia

This table highlights the significant correlations found between MRS-measured brain metabolites and arterial ammonia in patients with hepatic encephalopathy undergoing LOLA infusion.

| Correlation Analysis | Spearman's Correlation Coefficient (rs) | p-value |

| Baseline Glx/Cr Ratio vs. Baseline Ammonia | 0.72 | < 0.001 |

| LOLA-induced Change in Glx/Cr vs. Change in Ammonia | 0.54 | 0.0375 |

Data sourced from a pilot study on patients with stable HE. nih.gov

Future Directions and Emerging Research Avenues

Further Elucidation of Hepatoprotective Mechanisms

While L-Ornithine L-Aspartate (LOLA) is known to lower blood ammonia (B1221849) levels, research is increasingly pointing towards direct hepatoprotective properties. jscimedcentral.com The proposed mechanisms for this protective effect are multifaceted and stem from the metabolic actions of its constituent amino acids, L-ornithine and L-aspartate. jscimedcentral.com

One key mechanism involves the increased synthesis of glutathione (B108866), a potent antioxidant, from glutamate (B1630785), which is a metabolite of L-aspartate. This action helps to mitigate oxidative stress and reduce damage from reactive oxygen species in the liver. jscimedcentral.comnih.gov Furthermore, the production of L-arginine from L-ornithine leads to an increased synthesis of nitric oxide (NO). jscimedcentral.com This increase in NO is thought to improve hepatic microcirculation, which could also contribute to the hepatoprotective effects of LOLA. jscimedcentral.comnih.govnih.gov

Metabolic changes are also central to LOLA's protective actions. The constituent amino acids and their metabolites, such as L-glutamine and L-alanine, are believed to play a direct role in these metabolic benefits. jscimedcentral.com By stimulating the incorporation of ammonia into urea (B33335) and glutamine within the remaining healthy hepatocytes, LOLA not only reduces ammonia toxicity but may also directly limit further hepatocyte damage and necrosis. jscimedcentral.com

Studies on L-Ornithine L-Aspartate's Role in Specific Liver Diseases (e.g., NASH)

Research is actively exploring the therapeutic potential of L-Ornithine L-Aspartate (LOLA) in non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). Clinical evidence suggests that LOLA possesses hepatoprotective properties beneficial for patients with fatty liver disease of various origins. nih.govnih.gov

A multicenter, randomized clinical trial demonstrated that a 12-week course of oral LOLA resulted in a dose-dependent reduction in liver enzyme activities and serum triglycerides. nih.govnih.gov The study also noted significant improvements in the liver/spleen computed tomography (CT) ratio, a marker of hepatic fat accumulation. nih.govnih.gov

The mechanisms underlying these benefits are thought to extend beyond ammonia reduction. The metabolic conversion of L-ornithine and L-aspartate into L-glutamine, L-arginine, and glutathione is believed to play a crucial role. nih.govnih.gov These metabolites are implicated in preventing lipid peroxidation, improving hepatic microcirculation, and exerting anti-inflammatory and antioxidant effects. nih.govnih.gov Preliminary reports have also indicated improvements in hepatic microcirculation in NASH patients following LOLA treatment. nih.govnih.gov

Investigation of L-Ornithine L-Aspartate's Influence on Gut Microbiota

The interaction between L-Ornithine L-Aspartate (LOLA) and the gut microbiota is an emerging area of research. Since LOLA is administered orally, it directly interacts with the intestinal tract, where it can influence the composition and metabolic activity of the gut microbiome. nih.gov

Interestingly, the observed changes in bacterial composition and metabolic pathways were primarily linked to L-aspartate. nih.gov After oral administration, LOLA dissociates into L-ornithine and L-aspartate. L-ornithine is rapidly absorbed and transported to the liver, leaving little time for microbial interaction. In contrast, L-aspartate is reabsorbed and becomes available for use by gut microorganisms. nih.gov This differential availability may explain the observed influence of L-aspartate on the gut microbiota's metabolic functions, including pathways related to the tricarboxylic acid cycle and nucleotide biosynthesis. nih.gov A clinical trial is currently underway to further investigate the effects of LOLA on the gut microbiome in patients with liver cirrhosis. clinicaltrials.govclinicaltrials.govveeva.com

Exploration of L-Ornithine L-Aspartate in Other Disease States

Beyond its established use in liver disease, preliminary research suggests that L-Ornithine L-Aspartate (LOLA) may have therapeutic potential in other conditions, particularly those involving impaired microcirculation and tissue regeneration.

One area of active investigation is peripheral arterial disease (PAD). A study using a rat model of hind limb ischemia demonstrated that LOLA treatment promoted angiogenesis, the formation of new blood vessels. nih.gov The proposed mechanism involves the conversion of L-ornithine to L-arginine, which is a precursor for nitric oxide (NO) synthesis. NO is known to play a vital role in angiogenesis by upregulating vascular endothelial growth factor (VEGF). nih.gov Additionally, L-aspartate has been shown to regulate the synthesis of receptors for VEGF and fibroblast growth factor (FGF), further supporting its role in new blood vessel formation. nih.gov

Given that LOLA is already a commercially available drug, its potential application for treating PAD in humans could be expedited compared to therapies that are still in early developmental stages. nih.gov

Long-term Outcome Studies and Quality of Life Assessments